5-Chloro-1,2,4-triazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4/c4-2-1-6-8-3(5)7-2/h1H,(H2,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJSXTKCXJXBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 5 Chloro 1,2,4 Triazin 3 Amine
Nucleophilic Aromatic Substitution (SNAr) at the C-5 Chloro Position
The chloro substituent at the C-5 position of the 1,2,4-triazine (B1199460) ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a principal reaction pathway for the functionalization of this heterocyclic system. The electron-withdrawing character of the triazine ring facilitates the attack of nucleophiles at this position.
Mechanistic Investigations of Nucleophilic Displacements
The mechanism of nucleophilic displacement at the C-5 position of chloro-substituted 1,2,4-triazines generally proceeds through a concerted or a stepwise addition-elimination (SNAr) pathway. nih.govnih.gov The specific mechanism can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. nih.govresearchgate.net
Recent studies on similar electron-deficient heterocyclic systems suggest that while the stepwise mechanism involving a Meisenheimer complex is traditionally accepted, many SNAr reactions may in fact proceed through a concerted mechanism. nih.govsemanticscholar.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the reaction pathways. For instance, in the reaction of 5-bromo-1,2,3-triazines with phenols, a concerted SNAr reaction was proposed based on DFT calculations. acs.org Kinetic studies are also crucial in elucidating the reaction mechanism, where factors like the Brønsted-type slope parameters (βnuc) can help in assigning the rate-determining step. researchgate.net The reaction mechanism can be borderline between concerted and stepwise pathways, and this can be influenced by factors such as the stability of potential intermediates and the leaving group's ability. nih.govresearchgate.net
Reactivity with Nitrogen-Based Nucleophiles (e.g., amines, hydrazines)
The reaction of 5-chloro-1,2,4-triazin-3-amine with various nitrogen-based nucleophiles, such as primary and secondary amines and hydrazines, is a common method for synthesizing a diverse range of substituted 1,2,4-triazine derivatives. These reactions typically proceed via nucleophilic substitution of the chlorine atom.
The reactivity of the amine nucleophile plays a significant role; for example, aliphatic amines readily participate in these substitution reactions. rsc.org In some cases, solvent-free conditions at elevated temperatures are employed to drive the reaction, particularly with less nucleophilic aromatic amines. researchgate.net For instance, the reaction of 5-cyano-1,2,4-triazines with (hetero)aromatic amines has been carried out by heating the reagents at 150°C without a solvent. researchgate.net
Hydrazine (B178648) hydrate (B1144303) is also a common nucleophile used to displace the chloro group, leading to the formation of hydrazinyl-1,2,4-triazine derivatives. nih.gov These derivatives can then be further modified, for example, by condensation with aldehydes or ketones. nih.gov The reaction conditions, such as temperature and solvent, can be optimized to achieve good yields and purity of the desired products. nih.govmdpi.com
Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Product | Reaction Conditions | Reference |
| Aliphatic amines | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | Microwave irradiation | rsc.org |
| (Hetero)aromatic amines | 5-(Aryl/alkyl)amino-1,2,4-triazines | Solvent-free, 150°C | researchgate.net |
| Hydrazine hydrate | 2-Hydrazino-4,6-disubstituted-s-triazines | Ethanol | nih.gov |
Reactivity with Oxygen-Based Nucleophiles (e.g., alkoxides, phenoxides)
This compound reacts with oxygen-based nucleophiles like alkoxides and phenoxides to yield the corresponding 5-alkoxy- and 5-phenoxy-1,2,4-triazin-3-amine derivatives. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion.
For example, the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) is achieved by reacting cyanuric chloride with sodium methoxide. google.com Similar strategies can be applied to this compound. The reaction of 5-bromo-1,2,3-triazines with various phenols has been shown to proceed via a C5-selective concerted SNAr reaction to give 5-aryloxy-1,2,3-triazines. acs.org The choice of solvent and base is critical for the success of these reactions. researchgate.net
Reactivity with Sulfur-Based Nucleophiles (e.g., thiols)
The chlorine atom at the C-5 position can also be displaced by sulfur-based nucleophiles, such as thiols, to form 5-thioether derivatives. These reactions are generally performed in the presence of a base to deprotonate the thiol and form the more potent thiolate nucleophile.
The reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides results in S-phenacyl derivatives. researchgate.net While this is an example of S-alkylation, a similar nucleophilic attack of a thiol onto the C-5 position of this compound would be expected. The formation of thioethers from alkyl halides and thiols often proceeds via an SN2 mechanism for primary and secondary alkyl halides, and an SN1 mechanism for tertiary alkyl halides. youtube.com In the context of an SNAr reaction on the triazine ring, the thiolate would attack the electron-deficient C-5 position. scirp.orgresearchgate.net
Transformations Involving the C-3 Amino Group
The amino group at the C-3 position of this compound is also a site for chemical modification, allowing for the synthesis of a variety of derivatives.
Acylation, Aroylation, and Sulfonylation Reactions
The amino group at the C-3 position can undergo acylation, aroylation, and sulfonylation reactions with appropriate acylating, aroylating, and sulfonylating agents, respectively. These reactions introduce acyl, aroyl, or sulfonyl groups onto the amino nitrogen.
For instance, the amino group of 1,3,5-triazine (B166579) derivatives can be acylated. nih.gov Similarly, the synthesis of sulfonamide-triazine hybrids has been achieved through nucleophilic aromatic substitution on cyanuric chloride, followed by reaction with sulfonamides. researchgate.net The reaction of 5-methyl-3-sulfonyl triazine with amines demonstrates the displacement of a sulfonyl group, which acts as a leaving group. Conversely, the amino group of this compound can be expected to react with sulfonyl chlorides to form sulfonamide derivatives. These reactions typically require a base to neutralize the acid by-product.
Condensation Reactions
Condensation reactions involving this compound can proceed through the amino group, which can react with various electrophiles. While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of aminotriazines and chlorotriazines suggests that condensation reactions are a key feature of their chemistry. For instance, related chlorotriazines are known to react with nucleophiles like amines, alcohols, and thiols. csic.es This suggests that the amino group of this compound could react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, or with carboxylic acid derivatives to yield amides.
The reactivity of related 1,3,5-triazine systems provides further insight. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a well-known coupling agent for amide bond formation. rsc.orgnih.gov In these reactions, the chlorine atom is displaced by a carboxylate, activating the carboxylic acid for subsequent attack by an amine. rsc.org While the electronic properties of the 1,2,4-triazine ring differ from the 1,3,5-triazine ring, similar principles of nucleophilic substitution at the chlorinated carbon can be expected.
The table below summarizes the expected outcomes of condensation reactions based on the general reactivity of related compounds.
| Reactant | Product Type | Reaction Conditions |
| Aldehyde/Ketone | Schiff Base | Acid or base catalysis |
| Carboxylic Acid Derivative | Amide | Coupling agent or heat |
Cycloaddition Reactions (e.g., Inverse Electron-Demand Diels-Alder)
The electron-deficient nature of the 1,2,4-triazine ring makes this compound a suitable diene for inverse electron-demand Diels-Alder (IEDDA) reactions. acs.org In this type of cycloaddition, an electron-rich dienophile reacts with an electron-poor diene. The 1,2,4-triazine system is a well-established participant in IEDDA reactions, which are powerful tools for the synthesis of various nitrogen-containing heterocyclic compounds. acs.org
The reaction typically proceeds with the expulsion of a small molecule, most commonly dinitrogen, leading to the formation of a new heterocyclic ring. sigmaaldrich.com The regioselectivity of the cycloaddition is influenced by the substituents on both the triazine and the dienophile. For 1,2,4-triazines, cycloaddition can lead to the formation of pyridines, pyridazines, or other fused systems depending on the dienophile and reaction conditions. acs.org
While specific IEDDA reactions involving this compound are not detailed in the provided search results, the reactivity of related 1,2,4-triazines suggests its potential to react with various electron-rich dienophiles. researchgate.net The presence of the chloro and amino groups would influence the electronic properties of the triazine ring and thus its reactivity and the regioselectivity of the cycloaddition.
The table below illustrates potential dienophiles and the expected heterocyclic products from IEDDA reactions with a generic 1,2,4-triazine.
| Dienophile Type | Expected Product |
| Strained Alkynes | Pyridines |
| Enamines | Pyridines |
| Ynamines | Pyridines |
| Amidines | Pyrimidines |
Ring-Opening and Ring-Closing Reactions of the Triazine Moiety
The 1,2,4-triazine ring, while aromatic, can undergo ring-opening reactions under certain conditions, often initiated by nucleophilic attack. For instance, the thermolysis of related 1,2,3-benzotriazin-4(3H)-ones can lead to ring-opening and the formation of reactive iminoketene intermediates. nih.gov While this is a different triazine isomer, it highlights the potential for the triazine ring to be cleaved.
In the context of this compound, strong nucleophiles could potentially attack the ring carbons, leading to a ring-opening cascade. The specific conditions and resulting products would depend on the nature of the nucleophile and the reaction conditions.
Conversely, ring-closing reactions are fundamental to the synthesis of the triazine ring itself. While not a reaction of this compound, understanding its synthesis provides insight into its stability and potential for ring-opening. The synthesis of 1,2,4-triazines often involves the condensation of 1,2-dicarbonyl compounds with amidrazones.
Oxidation and Reduction Pathways of the Triazine Nucleus
The oxidation and reduction of the 1,2,4-triazine ring are less commonly reported than its cycloaddition or substitution reactions. However, the nitrogen-rich heterocyclic system can be susceptible to both oxidation and reduction.
Oxidation of the triazine ring could potentially lead to the formation of N-oxides. For the related 1,2,3-triazines, stable 1-oxides have been synthesized and shown to be highly effective substrates in IEDDA reactions. organic-chemistry.org It is conceivable that under controlled oxidation conditions, this compound could form a corresponding N-oxide, which would likely exhibit altered reactivity.
Reduction of the triazine ring would lead to dihydro- or tetrahydro-1,2,4-triazine derivatives. These reduced heterocycles would have significantly different electronic and steric properties compared to the parent aromatic triazine. The specific products would depend on the reducing agent and the reaction conditions.
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—the chloro group, the amino group, and the triazine ring itself—leads to considerations of chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions with nucleophiles, the primary site of attack is expected to be the carbon atom bearing the chloro group, as chloride is a good leaving group. This would lead to nucleophilic aromatic substitution. However, under different conditions, a nucleophile might react with the amino group or add to the triazine ring. For example, in condensation reactions, an electrophile would be expected to react with the nucleophilic amino group.
Regioselectivity concerns the position at which a reaction occurs. In nucleophilic aromatic substitution, the reaction is regioselective for the C5 position due to the presence of the chlorine atom. In cycloaddition reactions, the regioselectivity is determined by the electronic and steric effects of the substituents on both the triazine and the dienophile. nih.gov For 1,2,4-triazines, cycloaddition typically occurs across the N2-C5 or N1-C4 positions. The chloro and amino substituents on this compound would play a crucial role in directing the incoming dienophile.
The table below summarizes the expected chemo- and regioselectivity for different reaction types.
| Reaction Type | Reagent Type | Expected Site of Reaction | Basis of Selectivity |
| Nucleophilic Aromatic Substitution | Nucleophile | C5 | Good leaving group (Cl) |
| Condensation | Electrophile | Amino group at C3 | Nucleophilicity of the amino group |
| Inverse Electron-Demand Diels-Alder | Electron-rich dienophile | N2-C5 or N1-C4 of the triazine ring | Electronic and steric factors |
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 1,2,4 Triazin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 5-Chloro-1,2,4-triazin-3-amine, a combination of ¹H, ¹³C, and 2D NMR experiments would provide an unambiguous structural assignment.
Comprehensive ¹H NMR Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, defined by two main signals: one for the amine (-NH₂) protons and another for the lone proton on the triazine ring.
Amine Protons (-NH₂): The protons of the C3-amino group would typically appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature but is expected in the range of δ 5.0-7.0 ppm . This broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other exchangeable protons.
Detailed ¹³C NMR Spectroscopic Studies
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, three distinct signals are expected for the three carbon atoms of the triazine ring.
C3 (Carbon bearing the amino group): This carbon is expected to be the most upfield of the ring carbons due to the electron-donating resonance effect of the amino group. Its chemical shift is predicted to be in the range of δ 155-160 ppm .
C5 (Carbon bearing the chloro group): The direct attachment of the highly electronegative chlorine atom would cause a significant downfield shift for this carbon. It is predicted to resonate at approximately δ 145-150 ppm .
C6 (Unsubstituted carbon): This carbon, bonded to a hydrogen atom, would likely appear in a similar region to C5, with a predicted chemical shift of around δ 140-145 ppm .
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H NMR | C6-H | 8.5 - 9.0 | Singlet (s) |
| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | |
| ¹³C NMR | C3 | 155 - 160 | - |
| C5 | 145 - 150 | - | |
| C6 | 140 - 145 | - |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While one-dimensional NMR provides foundational data, 2D NMR techniques are essential for confirming the structural assignment, especially in the absence of definitive literature values.
COSY (Correlation Spectroscopy): In this case, a COSY experiment would be of limited use for the core structure, as there are no vicinal protons to show correlation. However, it would confirm the absence of H-H coupling for the C6-H proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for definitively linking each proton to its directly attached carbon. It would show a clear correlation between the proton signal at δ ~8.5-9.0 ppm and the carbon signal at δ ~140-145 ppm, unequivocally assigning them to the C6 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include:
The proton at C6 showing correlations to the carbons at C5 and C3.
The amine protons showing correlations to the carbons at C3 and potentially C5. These correlations would firmly establish the connectivity of the triazine ring and the relative positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between nuclei. It could potentially show a correlation between the C6-H proton and the amine protons, confirming their spatial proximity on the heterocyclic ring.
Vibrational Spectroscopy (Infrared and Raman)irjse.in
Characteristic Absorption Bands for Triazine Ring and Substituents
Based on data from analogous triazine compounds, the following absorption bands are expected: nist.govnist.gov
N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹ .
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1620-1670 cm⁻¹ .
Triazine Ring Stretching: The C=N and C-N stretching vibrations of the triazine ring are characteristic and give rise to a series of strong bands between 1400 cm⁻¹ and 1580 cm⁻¹ . The substitution pattern and the nature of the substituents influence the exact position and intensity of these bands.
C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond is expected to appear as a strong band in the fingerprint region, typically between 700-800 cm⁻¹ .
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong |
| N-H Scissoring Bend | 1620 - 1670 | Medium-Strong |
| C=N/C-N Ring Stretch | 1400 - 1580 | Strong, Multiple Bands |
| C-Cl Stretch | 700 - 800 | Strong |
Mass Spectrometry (MS) Techniques for Structural Confirmation
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and can offer structural clues through fragmentation analysis.
For this compound (C₃H₃ClN₄), the calculated monoisotopic mass is approximately 130.0046 u. The most telling feature in the mass spectrum would be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion:
A molecular ion peak (M⁺ ) at m/z ≈ 130 .
A second peak (M+2 ) at m/z ≈ 132 with an intensity that is approximately one-third (32%) of the M⁺ peak.
This M/M+2 signature is definitive proof of the presence of a single chlorine atom in the molecule. Common fragmentation pathways for chlorotriazines could involve the loss of the chlorine radical (•Cl), diazomethane (B1218177) (CH₂N₂), or hydrogen cyanide (HCN), leading to fragment ions that would further corroborate the proposed structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Assignment | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ (with ³⁵Cl) | 130 | Molecular ion peak |
| [M+2]⁺ (with ³⁷Cl) | 132 | Isotopic peak, ~32% intensity of M⁺ |
| [M-Cl]⁺ | 95 | Loss of chlorine atom |
| [M-HCN]⁺ | 103 | Loss of hydrogen cyanide from the ring |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within 5 ppm, HRMS allows for the calculation of a precise molecular formula.
For this compound, the theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N). This calculated exact mass serves as a reference for experimental determination. While specific experimental HRMS data for this compound is not widely available in the reviewed literature, the expected values for its primary ionic species can be predicted. The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (containing ³⁷Cl) having an intensity of approximately one-third of the molecular ion peak (containing ³⁵Cl).
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₃H₄ClN₅⁺ | 146.0284 |
| [M+Na]⁺ | C₃H₃ClN₅Na⁺ | 168.0104 |
| [M-H]⁻ | C₃H₂ClN₅⁻ | 144.0128 |
Fragmentation Pattern Analysis
The molecular ion ([M]⁺˙) would be observed, and its stability would influence the appearance of the mass spectrum. Key fragmentation pathways for chloro- and amino-substituted triazines often involve the loss of small, stable neutral molecules or radicals. For this compound, likely initial fragmentation steps would include:
Loss of Chlorine Radical: Cleavage of the C-Cl bond to yield a [M-Cl]⁺ ion. This is often a favorable pathway for chlorinated heterocycles.
Loss of HCN: The triazine ring is susceptible to fragmentation through the elimination of hydrogen cyanide (HCN), a common loss from nitrogen-containing heterocyclic rings.
Loss of N₂: The 1,2,4-triazine (B1199460) ring may undergo fragmentation with the expulsion of a molecule of nitrogen gas.
Retro-Diels-Alder Reaction: The triazine ring could potentially undergo a retro-Diels-Alder reaction, leading to the formation of smaller, stable fragments.
Subsequent fragmentations of these initial product ions would lead to the smaller ions observed in the spectrum. The relative abundance of these fragments would depend on their stability.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of intermolecular interactions.
Despite extensive searches of chemical databases, including the Cambridge Crystallographic Data Centre (CCDC), no publically available crystal structure has been reported for this compound. Therefore, the following subsections, which require specific crystallographic data, cannot be completed at this time.
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In the absence of experimental data for this compound, it is possible to hypothesize the types of intermolecular interactions that might be present in its crystal lattice based on its functional groups. The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the triazine ring are hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing would be dominated by N-H···N hydrogen bonds, potentially forming dimers, chains, or more complex three-dimensional networks. The chlorine atom could also participate in weaker C-H···Cl or N-H···Cl hydrogen bonds or halogen···halogen interactions, further stabilizing the crystal structure. rsc.org The planar triazine ring might also lead to π-π stacking interactions between adjacent molecules. nih.gov However, without experimental crystallographic data, any discussion of the specific intermolecular interactions and packing motifs remains speculative.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental and crucial technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This method determines the mass percentage of each element—typically carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular structure. This comparison serves as a primary validation of the compound's stoichiometry and purity.
The theoretical percentages for the elements in the compound are presented below. In practice, experimental results for a pure sample are generally considered acceptable if they fall within ±0.4% of these calculated values, confirming that the synthesized compound has the correct elemental ratio and is free from significant impurities.
Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 27.60% |
| Hydrogen | H | 2.32% |
| Nitrogen | N | 42.92% |
This analytical step is essential in the structural elucidation process, providing foundational evidence that the correct target molecule has been synthesized before more complex spectroscopic analyses are undertaken.
Computational and Theoretical Studies of 5 Chloro 1,2,4 Triazin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 5-Chloro-1,2,4-triazin-3-amine. DFT methods, such as those using the B3LYP functional, are frequently used to model the electronic environment and predict the reactivity of heterocyclic compounds.
Electronic Structure and Molecular Orbitals
The electronic structure of this compound is characterized by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial indicators of a molecule's kinetic stability and chemical reactivity.
In analogous chloro-amino-triazine systems, the HOMO is typically localized on the electron-rich triazine ring and the amino group, signifying these as the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the triazine ring, particularly the π* orbitals, making it susceptible to nucleophilic attack. For a related compound, 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile, DFT calculations with the B3LYP/6-311++G(d,p) basis set determined the HOMO energy to be -6.32 eV and the LUMO energy to be -2.15 eV. The resulting energy gap (ΔE = 4.17 eV) suggests a moderate level of reactivity. A similar energy gap is anticipated for this compound, indicating it is a reactive species.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds)
| Molecular Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -6.3 to -7.0 | Localized on the triazine ring and amino group |
| LUMO | ~ -2.0 to -2.5 | Distributed across the π* orbitals of the triazine ring |
Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)
Reactivity descriptors derived from quantum chemical calculations help to pinpoint the most reactive sites within a molecule. The electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map is expected to show a negative potential around the nitrogen atoms of the triazine ring and the amino group, indicating their nucleophilic character. The carbon atom attached to the chlorine atom would exhibit a positive potential, marking it as an electrophilic site prone to nucleophilic substitution.
Fukui functions (f⁺ and f⁻) provide a more quantitative measure of a site's reactivity towards electrophilic and nucleophilic attack, respectively. Based on studies of similar molecules, the nitrogen atoms of the amino group and the triazine ring are predicted to have high f⁻ values, confirming their nucleophilic nature. The carbon atom bonded to the chlorine atom is expected to have a high f⁺ value, identifying it as the primary site for nucleophilic attack.
Table 2: Predicted Reactivity Descriptor Sites for this compound
| Descriptor | Predicted Reactive Site | Type of Attack |
|---|---|---|
| Electrostatic Potential | Nitrogen atoms (ring and amino) | Electrophilic |
| Electrostatic Potential | Carbon bonded to Chlorine | Nucleophilic |
| Fukui Function (f⁻) | Amino nitrogen | Nucleophilic |
Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic data, which are invaluable for the characterization of compounds.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify characteristic vibrational frequencies. For this compound, the following absorptions are predicted based on data from related structures :
N-H stretching of the amino group around 3380 cm⁻¹.
N-H bending of the amino group around 1640 cm⁻¹.
C=N stretching within the triazine ring around 1550 cm⁻¹.
C-Cl stretching around 810 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted. For the ¹³C NMR spectrum of this compound, the carbons of the triazine ring are expected to resonate in the range of 155-170 ppm, with the carbon attached to the chlorine atom appearing at the lower end of this range due to the electronegativity of the halogen. The proton signals in the ¹H NMR spectrum would include a broad signal for the amino protons, which is exchangeable with D₂O, and signals for the triazine ring protons.
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound is primarily defined by the rotation of the amino group relative to the triazine ring. DFT calculations on similar substituted triazines have shown that the rotational barriers of amino groups can be influenced by protonation of the ring nitrogens. tcu.edu It is hypothesized that changes in pH could alter the conformational dynamics of such molecules in solution. tcu.edu For this compound, the planar conformation, where the amino group is coplanar with the triazine ring, is likely the most stable due to favorable electronic delocalization. The energy barrier for rotation around the C-N bond is expected to be moderate, allowing for conformational flexibility.
Reaction Pathway and Transition State Calculations
The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. Transition state theory is fundamental to understanding the rates of such reactions. fiveable.mewikipedia.orgpressbooks.publibretexts.org Computational studies on the SNAr reactions of chlorotriazines often model the formation of a Meisenheimer intermediate, which is a key step in the reaction pathway.
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This leads to the formation of a high-energy transition state, which then relaxes to the Meisenheimer intermediate. The subsequent departure of the chloride ion results in the final product. DFT calculations can be employed to determine the activation energies for each step of this process, providing a quantitative understanding of the reaction kinetics. acs.org The presence of the amino group, an electron-donating group, is expected to slightly decrease the reactivity of the triazine ring towards nucleophilic attack compared to an unsubstituted chlorotriazine.
Molecular Dynamics Simulations (if applicable to reactivity or interactions with solvents/reagents)
For instance, in an aqueous solution, water molecules would form hydrogen bonds with the amino group and the nitrogen atoms of the triazine ring, stabilizing the ground state of the molecule. MD simulations could also be used to model the interaction of this compound with reagents in a reaction mixture, providing a dynamic picture of the approach of a nucleophile and the subsequent substitution reaction. semanticscholar.orgnih.gov Such simulations would complement the static picture provided by quantum chemical calculations of the reaction pathway.
Applications of 5 Chloro 1,2,4 Triazin 3 Amine As a Key Building Block in Advanced Organic Synthesis
Synthesis of Novel 1,2,4-Triazine (B1199460) Derivatives
The dual reactivity of 5-chloro-1,2,4-triazin-3-amine enables the straightforward generation of a multitude of 1,2,4-triazine derivatives. ijpsr.info These derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ijpsr.infoontosight.ai
The chlorine atom at the C5 position of the triazine ring is susceptible to nucleophilic aromatic substitution (SNAr), making it a prime site for introducing structural diversity. This reactivity allows for the displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols, to create a broad spectrum of substituted triazine derivatives. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are also powerful tools for functionalizing the chloro position. nih.govresearchgate.net The Suzuki coupling enables the formation of carbon-carbon bonds by reacting the chlorinated triazine with boronic acids, leading to the synthesis of 5-aryl or 5-heteroaryl-1,2,4-triazin-3-amines. nih.govresearchgate.net For instance, the coupling of 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) with various boronic acid derivatives has been successfully demonstrated. nih.gov Similarly, the Sonogashira coupling facilitates the introduction of alkyne moieties, further expanding the accessible chemical space. nih.govorganic-chemistry.orgias.ac.in
The following table summarizes examples of functionalization at the chloro position.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Ref |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-1,2,4-triazin-3-amine | nih.gov |
| Suzuki Coupling | 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(PPh₃)₄, K₂CO₃ | 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine | nih.gov |
| Sonogashira Coupling | Terminal Alkynes | Palladium catalyst, Copper(I) cocatalyst | 5-Alkynyl-1,2,4-triazin-3-amines | organic-chemistry.org |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | Base | 5-Amino/Alkoxy/Thio-1,2,4-triazin-3-amines |
The amino group at the C3 position offers another handle for chemical modification. Standard reactions such as acylation, sulfonylation, and alkylation can be employed to introduce a variety of substituents. These modifications can significantly influence the biological activity and physicochemical properties of the resulting compounds. For example, the derivatization of the amino group is a common strategy in the development of new therapeutic agents. nih.govresearchgate.net
Research has shown that the amino group of related 3-amino-1,2,4-triazine structures can be readily acylated or sulfonylated, providing a library of amide and sulfonamide derivatives. nih.gov These reactions typically proceed under standard conditions, highlighting the accessibility of this position for diversification.
This compound is an excellent precursor for the synthesis of fused heterocyclic systems, where the triazine ring is annulated with another heterocyclic ring. These fused systems are of great interest in medicinal chemistry due to their rigid structures and potential for enhanced biological activity. nih.govreading.ac.uk
One common strategy involves the reaction of the amino group with a suitable bifunctional reagent to construct a new ring. For example, reaction with reagents like hydrazine (B178648) can lead to the formation of triazolo[4,3-b] ontosight.airesearchgate.netnih.govtriazines. reading.ac.ukresearchgate.net The initial amine can also be transformed into a hydrazine, which then undergoes cyclization to form the fused triazolo ring. reading.ac.uk
Similarly, the construction of pyrimido[1,2-b] ontosight.airesearchgate.netnih.govtriazines can be achieved through multi-step sequences starting from the aminotriazine (B8590112) core. nih.gov These syntheses often involve the initial functionalization of the amino group, followed by a cyclization step to form the fused pyrimidine (B1678525) ring. The development of methods for synthesizing such fused systems opens up avenues for creating novel and unique molecular architectures. nih.gov A variety of fused systems, including pyrazolo[4,3-e]triazolo[4,5-b] ontosight.airesearchgate.netnih.govtriazines and ontosight.airesearchgate.netnih.govtriazolo[1,5-b] ontosight.airesearchgate.netnih.govresearchgate.nettetrazines, have been synthesized, demonstrating the versatility of triazine-based starting materials. nih.govnih.gov
The following table provides examples of fused heterocyclic systems derived from aminotriazines.
| Starting Material Type | Reagents/Conditions | Fused System Formed | Ref |
| 3-Hydrazino-1,2,4-triazine | Dicyclohexylcarbodiimide (DCC) | ontosight.airesearchgate.netnih.govtriazolo[4,3-b] ontosight.airesearchgate.netnih.govtriazine | reading.ac.uk |
| Aminomethyl thieno[3,2-d]pyrimidines | Cyclization | Pyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[2,1-f] ontosight.airesearchgate.netnih.govtriazines | nih.gov |
| 3-Amino-1,2,4-triazoles | Various | Pyrazolo[4,3-e]triazolo[4,5-b] ontosight.airesearchgate.netnih.govtriazine | nih.gov |
| 3-Amino-1,2,4-triazole | Orthoesters, Primary Amines | ontosight.airesearchgate.netnih.govtriazolo[4,3-b] ontosight.airesearchgate.netnih.govnih.govthiatriazine 1-oxides | researchgate.net |
Role in the Construction of Complex Chemical Scaffolds
The 1,2,4-triazine ring, and specifically derivatives of this compound, serve as a privileged scaffold in medicinal chemistry and materials science. researchgate.netresearchgate.netnih.gov Its ability to be readily functionalized at multiple positions allows for the creation of complex, three-dimensional molecules with tailored properties.
In drug discovery, the triazine core is a component of numerous compounds with diverse biological activities. researchgate.net For example, 1,2,4-triazine derivatives have been investigated as adenosine (B11128) A2A antagonists for potential use in treating Parkinson's disease. nih.gov The synthesis of these complex molecules often relies on the step-wise functionalization of a simpler triazine precursor like this compound. The pyrrolo[2,1-f] ontosight.airesearchgate.netnih.govtriazine scaffold, found in the antiviral drug Remdesivir, highlights the importance of this heterocyclic system in modern medicine. nih.gov
Strategies for Diversity-Oriented Synthesis and Library Generation (e.g., solid-phase synthesis)
The reactivity profile of this compound makes it an excellent candidate for diversity-oriented synthesis (DOS) and the generation of compound libraries for high-throughput screening. Solid-phase synthesis is a particularly attractive strategy, as it allows for the rapid and efficient creation of a large number of analogs. url.edu
In a typical solid-phase approach, the aminotriazine scaffold can be attached to a solid support, followed by sequential reactions to introduce diversity at the chloro and amino positions. This methodology has been successfully applied to generate libraries of other heterocyclic compounds, such as 4,5-dihydro-1,2,4-triazin-6-ones and piperazine (B1678402) derivatives, demonstrating the feasibility of this approach for triazine-based scaffolds. url.edunih.gov The ability to generate large libraries of triazine derivatives is crucial for the discovery of new lead compounds in drug development and other areas of chemical biology.
Development of Novel Reagents and Catalysts Utilizing the Triazine Core
The unique electronic properties of the 1,2,4-triazine ring have led to its exploration in the development of novel reagents and catalysts. The electron-deficient nature of the triazine core makes it suitable for applications in catalysis and as a component of functional materials.
For instance, 1,2,4-triazines have been identified as versatile dienes in inverse electron-demand Diels-Alder (IEDDA) reactions, a type of bioorthogonal reaction used for labeling biomolecules. nih.gov The reactivity of the triazine can be tuned by the substituents on the ring, allowing for the design of reagents with specific kinetic properties. Cationic 1,2,4-triazines have shown superior properties for bioconjugation reactions. nih.gov While not directly starting from this compound, this demonstrates the potential of the triazine core in developing new chemical tools. Furthermore, the triazine scaffold is a component of covalent triazine frameworks (CTFs), which are porous materials with applications in catalysis and gas storage. acs.org The synthesis of these materials often involves the trimerization of nitrile-containing monomers, a reaction that underscores the chemical versatility of nitrogen-containing heterocycles. acs.org
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of substituted 1,2,4-triazines often involves multi-step sequences that may lack efficiency and environmental sustainability. Future research should prioritize the development of green and efficient protocols for the synthesis of 5-Chloro-1,2,4-triazin-3-amine and its precursors.
Microwave and Sonochemical Approaches: Green chemistry techniques such as microwave-assisted and ultrasound-assisted synthesis have been successfully applied to produce 1,3,5-triazine (B166579) derivatives, often resulting in higher yields, shorter reaction times, and the use of more benign solvents like water. nih.govnih.gov A significant avenue of research would be to adapt these energy-efficient methods for the synthesis of the 1,2,4-triazine (B1199460) core, potentially leading to a more streamlined and environmentally friendly production of the target compound.
Catalytic Strategies: The exploration of novel catalysts could significantly improve synthesis efficiency. This includes developing reusable solid-supported catalysts or exploring metal-free catalytic systems to reduce waste and cost. Research into phase-transfer catalysis, which has shown promise for other chloro-triazine reactions, could also facilitate reactions in biphasic systems, simplifying product isolation and minimizing solvent use. nih.gov
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and stoichiometry), enhances safety, and allows for easier scalability. Developing a continuous flow process for the key synthetic steps leading to this compound would be a major advance, enabling on-demand production with high purity and reproducibility.
Exploration of Novel Reaction Types and Transformations
The reactivity of this compound is dictated by its three key functional components: the C-Cl bond, the amino group, and the triazine ring. A systematic exploration of its reaction space is a primary area for future work.
Advanced Cross-Coupling Reactions: The chloro-substituent at the C5 position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future studies should focus on developing robust and versatile protocols to introduce a wide array of carbon- and heteroatom-based substituents at this position, thereby creating diverse libraries of novel 1,2,4-triazine derivatives.
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: 1,2,4-Triazines are known to participate as dienes in IEDDA reactions with strained dienophiles like trans-cyclooctenes. nih.gov The reactivity in these cycloadditions is highly dependent on the electronic nature of the triazine ring. nih.gov Future research should investigate the utility of this compound in IEDDA chemistry. The electron-withdrawing chloro group could enhance reactivity, opening avenues for its use as a bioorthogonal chemistry tool for labeling and conjugation. nih.gov
Functionalization of the Amino Group and Ring Nitrogens: Beyond the C-Cl bond, the reactivity of the amino group and the ring nitrogen atoms is underexplored. Research into selective N-alkylation, N-arylation, and acylation could yield new families of derivatives. Furthermore, reactions that target the triazine ring itself, such as N-oxidation, could produce novel scaffolds like 1,2,4-triazine N-oxides, which exhibit unique reactivity profiles toward both electrophiles and nucleophiles. acs.org
Advanced Mechanistic Investigations Using In Situ Spectroscopy
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The application of advanced spectroscopic techniques to study the reactions of this compound in real-time is a vital research direction.
Real-Time Reaction Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable data on the formation of intermediates, transition states, and byproducts as a reaction proceeds. acs.org Applying these methods to study nucleophilic substitution at the C5 position or other transformations would allow for the elucidation of detailed kinetic and mechanistic pathways.
Kinetic Isotope Effect (KIE) Studies: KIE studies are powerful tools for determining the rate-limiting step of a reaction and probing the nature of transition states. nih.govacs.org Performing KIE experiments for key reactions of this compound would provide fundamental insights into its reactivity, complementing computational and in-situ spectroscopic data.
Computational Design and Prediction of New Reactivity Profiles
Computational chemistry offers a powerful predictive tool for exploring molecular properties and reactivity, guiding experimental work and accelerating discovery.
Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of this compound. acs.orgnih.govmdpi.com Such studies can predict the most likely sites for nucleophilic or electrophilic attack, explain observed reactivity patterns, and guide the design of new reactions. For instance, computational studies have been used to elucidate the complex reaction mechanisms of triazines with various reagents. nih.govnih.gov
Predictive Modeling of Reaction Pathways: Future computational work should focus on modeling entire reaction energy profiles for proposed transformations. nih.govacs.org This would enable the prediction of activation barriers and the thermodynamic stability of intermediates and products, allowing researchers to identify the most promising synthetic routes before embarking on extensive experimental work. This approach has been successfully used to understand H₂S scavenging by 1,3,5-triazines and the reaction of other triazine isomers with amidines. nih.govnih.gov
Integration into Advanced Materials and Supramolecular Assemblies
The unique structural and electronic features of the 1,2,4-triazine ring make it an attractive building block for advanced materials and self-assembling systems. While 1,3,5-triazines are well-known for their role in supramolecular chemistry due to their high symmetry, the asymmetric nature of 1,2,4-triazines offers unique possibilities. nih.govacs.orgacs.orgeurjchem.com
Hydrogen-Bonded Networks: The this compound molecule possesses multiple hydrogen bond donor (N-H) and acceptor (ring nitrogens) sites. This functionality could be exploited to design and construct programmed supramolecular assemblies, such as tapes, rosettes, or more complex three-dimensional networks. nih.gov Future research should explore the self-assembly of this compound and its derivatives in the solid state.
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazine ring are excellent ligands for metal ions. This presents an opportunity to use this compound or its derivatives as multitopic linkers for the construction of coordination polymers and MOFs. These materials could be designed to have specific porosities, catalytic activities, or photophysical properties.
Organic Electronic Materials: Triazine rings are electron-deficient and have been incorporated into materials for organic electronics, such as electron transport layers in OLEDs. mdpi.com The electronic properties of this compound could be tuned through substitution at the chloro- and amino- positions. Future work could investigate the synthesis of novel derivatives and characterize their photophysical and electrochemical properties, including HOMO/LUMO energy levels and band gaps, to assess their potential in optoelectronic devices. mdpi.comresearchgate.net
Compound Data
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | C₃H₃ClN₄ | 130.54 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-1,2,4-triazin-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using precursors like 5-chloro-2,3-diphenyltetrazolium salts. Key factors include solvent choice (e.g., polar aprotic solvents), temperature control (typically 60–80°C), and catalysts (e.g., triethylamine). Microwave-assisted synthesis has been explored for eco-friendly and rapid production, improving yields to ~85–90% . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structure .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for NH₂ proton signals at δ 6.5–7.5 ppm and aromatic protons in the δ 7.0–8.5 ppm range.
- ¹³C NMR : Triazine ring carbons appear at δ 150–160 ppm, while the chloro-substituted carbon is near δ 120 ppm.
- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) are diagnostic.
Cross-validation with high-resolution mass spectrometry (HRMS) is essential to confirm molecular ion peaks .
Q. How can researchers mitigate common side reactions during the synthesis of this compound derivatives?
- Methodological Answer : Side reactions like over-alkylation or hydrolysis are minimized by:
- Using anhydrous conditions and inert atmospheres (N₂/Ar).
- Controlling stoichiometry of reagents (e.g., limiting excess amines).
- Employing mild bases (e.g., NaHCO₃) to avoid dehydrohalogenation .
Advanced Research Questions
Q. How do substituent effects on the triazine ring influence the reactivity and biological activity of this compound derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity at the triazine core, facilitating nucleophilic substitutions. Computational studies (DFT) predict charge distribution and reactive sites. For bioactivity, substituents like aryl or heteroaryl groups (e.g., oxadiazole) improve target binding, as seen in adenosine receptor antagonists . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro assays (e.g., IC₅₀ determination) .
Q. What strategies resolve contradictions in spectral data when characterizing novel this compound analogs?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- X-ray crystallography : Definitive structural elucidation (e.g., SHELXL refinement ).
- HPLC-PDA : Detect and quantify impurities ≥0.1% .
Q. How can computational modeling guide the design of this compound-based therapeutics?
- Methodological Answer :
- Homology Modeling : Build receptor models (e.g., adenosine receptors) using templates like PDB 3UZA.
- Molecular Docking : Predict binding modes of triazine derivatives (e.g., T4G ligand interactions ).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What experimental designs optimize the catalytic efficiency of this compound in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(0)/Pd(II) complexes (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
- Solvent Optimization : Compare DMF, THF, and toluene for reaction efficiency.
- Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-limiting steps.
Green chemistry approaches (e.g., microwave irradiation) reduce reaction times and energy use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
